4-nitrobenzyl carbamimidothioate
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Overview
Description
S-(4-Nitrobenzyl)isothiourea hydrochloride: is an organic compound belonging to the class of isothioureas. It is characterized by the presence of a nitrobenzyl group attached to the sulfur atom of the isothiourea moiety. This compound is of interest due to its potential biological activities, including antimicrobial and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrobenzyl)isothiourea hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiourea derivative as a hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for S-(4-Nitrobenzyl)isothiourea hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: S-(4-Nitrobenzyl)isothiourea hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The sulfur atom in the isothiourea moiety can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products:
Reduction: The reduction of the nitro group yields S-(4-aminobenzyl)isothiourea hydrochloride.
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: S-(4-Nitrobenzyl)isothiourea hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other organosulfur compounds .
Biology and Medicine: This compound has shown potential as an inhibitor of nitric oxide synthase, an enzyme involved in various physiological processes. It also exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Industry: In industrial applications, S-(4-Nitrobenzyl)isothiourea hydrochloride can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of S-(4-Nitrobenzyl)isothiourea hydrochloride involves its interaction with specific molecular targets. For instance, its inhibitory effect on nitric oxide synthase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological and pathological processes, including inflammation and immune response .
Comparison with Similar Compounds
- S-(2,4-Dinitrobenzyl)isothiourea hydrochloride
- S-(3,4-Dichlorobenzyl)isothiourea hydrochloride
- S-(2,3,4,5,6-Pentabromobenzyl)isothiourea hydrobromide
Comparison: S-(4-Nitrobenzyl)isothiourea hydrochloride is unique due to its specific nitrobenzyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of enzyme inhibition and antimicrobial activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(4-nitrophenyl)methyl carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2,(H3,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWTDHRYRBPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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